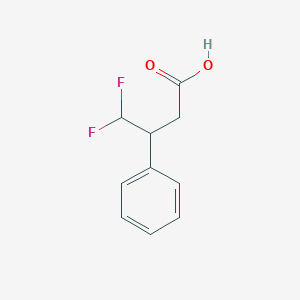

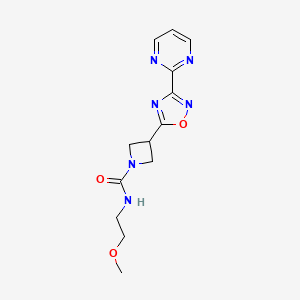

![molecular formula C18H24N2O7 B2526284 2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid CAS No. 73401-72-6](/img/structure/B2526284.png)

2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-[4-[[(arylamino)carbonyl]amino]phenoxy]-2-methylpropionic acids involves the creation of substituted phenoxyacetic acids that have been tested for their effects on the affinity of hemoglobin for oxygen. One of the most potent compounds synthesized was 2-[4-[[(3,4,5-trichlorophenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acid, which significantly reduced the affinity of hemoglobin for oxygen . Additionally, triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized and characterized using various spectroscopic techniques and elemental analyses. The crystal structures of these derivatives have been reported, revealing a polymeric trans-O2SnC3 trigonal bipyramidal configuration .

Molecular Structure Analysis

The molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been confirmed through IR, (1)H NMR, and single crystal X-ray diffraction studies. The vibrational wavenumbers were computed and assigned using HF and DFT methods. The NH stretching frequency observed indicates a weakening of the NH bond, suggesting proton transfer to a neighboring oxygen atom. The molecular structure is further supported by the crystal structure solved by direct methods and refined to a final R-value of 0.0467 for 1623 observed reflections .

Chemical Reactions Analysis

The synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone. The intermolecular N–H…O and O–H…O hydrogen bonds link the molecules into chains, which is a significant aspect of the chemical reaction analysis as it influences the stability and properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds include their ability to influence the affinity of hemoglobin for oxygen, which is a significant biological property . The triorganotin(IV) complexes exhibit a polymeric structure with hydrogen bonding, which affects their physical state and interactions . The first hyperpolarizability, infrared intensities, and molecular electrostatic potential map of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been reported, indicating the molecule's stability arising from hyper-conjugative interactions and charge delocalization. The HOMO and LUMO analysis determine the charge transfer within the molecule, which is crucial for understanding its reactivity . The thermal stability of the compound has been determined using DTA and TGA analysis, and its wavelength absorption has been measured by UV-Vis spectrophotometry .

Wissenschaftliche Forschungsanwendungen

Allosteric Modifiers of Hemoglobin

Research by Randad et al. (1991) involved the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, including compounds structurally related to the query chemical. These compounds were evaluated for their ability to modulate hemoglobin's oxygen-binding properties, demonstrating potential clinical or biological relevance in conditions requiring enhanced oxygen delivery, such as ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).

Cross-Coupling Reactions

Wan et al. (2013) developed methodologies for meta-C–H arylation and methylation utilizing a U-shaped template, which facilitates the cross-coupling of C–H bonds with organoborons. This study exemplifies the chemical's potential application in sophisticated organic synthesis techniques (Wan, Dastbaravardeh, Li, & Yu, 2013).

Enzymatic Kinetic Resolution

Olah et al. (2018) investigated the use of 2-alkoxyacetates as acylating agents in the kinetic resolution of chiral amines, demonstrating the importance of such compounds in producing enantiomerically pure substances. This research underlines the role of similar compounds in enhancing the efficiency and selectivity of enzymatic processes (Olah, Kovacs, Katona, Hornyánszky, & Poppe, 2018).

Antibacterial Activity

Gein et al. (2020) synthesized a series of new compounds that include structural motifs similar to the query chemical, evaluating their antimicrobial activity against various microbes. The study demonstrates the potential of these compounds in developing new antibacterial agents (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).

Synthesis and Characterization

Raju et al. (2015) synthesized and characterized 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound with a structure that shares similarities with the query chemical. The study explored its molecular structure, hyperpolarizability, and electronic properties, illustrating the compound's potential in material science and molecular electronics (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).

Wirkmechanismus

Target of Action

The primary target of Boc-l-asn-o-ch2-f-ch2-cooh, also known as CCG-237460, is the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate the actin cytoskeleton in the formation of stress fibers. It’s involved in various cellular processes, including cell adhesion, migration, and cell cycle progression .

Mode of Action

CCG-237460 acts downstream of Rho, blocking the serum response element (SRE)-driven transcription stimulated by various proteins . It specifically inhibits the transcription activated by MKL1, a coactivator and oncogene, without altering DNA binding . This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The compound affects the Rho/SRF pathway, which plays a crucial role in cell growth, survival, and differentiation . By inhibiting this pathway, CCG-237460 can potentially disrupt the processes of cell adhesion, migration, and proliferation, which are critical for cancer progression .

Result of Action

CCG-237460 shows activity in several in vitro cancer cell functional assays . It inhibits DNA synthesis in prostate cancer cells and the growth of RhoC-overexpressing melanoma lines . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . Furthermore, it inhibits Rho-dependent invasion by prostate cancer cells .

Eigenschaften

IUPAC Name |

2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O7/c1-18(2,3)27-17(25)20-13(9-14(19)21)16(24)26-10-12-6-4-11(5-7-12)8-15(22)23/h4-7,13H,8-10H2,1-3H3,(H2,19,21)(H,20,25)(H,22,23)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWBGOLGDZZFEJ-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)

![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)

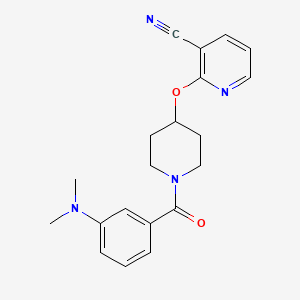

![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)

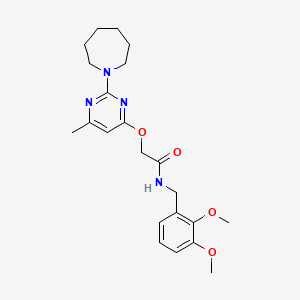

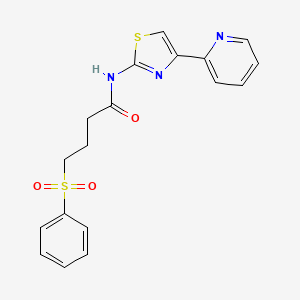

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2526211.png)

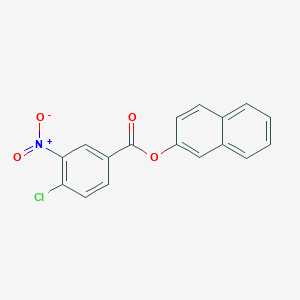

![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)